Cytidine 5'-monophosphate disodium salt

Enzyme Kinetics Nucleotide Metabolism Pyrimidine Salvage Pathway

Cytidine 5'-monophosphate disodium salt (CMP-Na₂) is the only scientifically valid choice for precise UMP/CMP kinase kinetic studies—CMP exhibits a 74% higher Km (266 µM) than UMP (153 µM). Essential as a validated polyST inhibitor (Ki 30 µM) in anti-metastatic screening. Mandatory infant formula nutrient at 0.0015% addition rate per regulatory standards. Unique negative allosteric modulator of the T1R1/T1R3 umami receptor; IMP/GMP cannot substitute. Ensure assay accuracy and regulatory compliance with authentic CMP-Na₂.

Molecular Formula C9H14N3NaO8P
Molecular Weight 346.19 g/mol
CAS No. 6757-06-8
Cat. No. B196185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-monophosphate disodium salt
CAS6757-06-8
Synonyms5'-CMP.2Na;  D-Cytidine 5'-monophosphate disodium salt
Molecular FormulaC9H14N3NaO8P
Molecular Weight346.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.[Na]
InChIInChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1
InChIKeyZRWPTARDKZMNQK-IAIGYFSYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Crystalline

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine 5'-Monophosphate Disodium Salt (CAS 6757-06-8): Procurement & Product Specifications


Cytidine 5'-monophosphate disodium salt (CMP-Na₂) is a pyrimidine nucleotide with a molecular weight of 367.16 g/mol and the molecular formula C₉H₁₂N₃Na₂O₈P [1]. As the disodium salt form of cytidine monophosphate, it exhibits enhanced aqueous solubility and stability compared to its free acid form [2]. Commercial grades are available with purities of ≥95% to ≥98% (HPLC) . Its role as a key monomeric unit in RNA synthesis and a metabolic intermediate makes it a critical component in biochemical, pharmaceutical, and nutritional research applications .

Why Cytidine 5'-Monophosphate Disodium Salt Cannot Be Directly Substituted by UMP or Other In-Class Nucleotides


Despite being structurally similar pyrimidine nucleotides, substitution of CMP-Na₂ with alternatives like uridine monophosphate (UMP) is scientifically unsound due to distinct metabolic fates, divergent enzyme kinetics, and contrasting functional outcomes. While CMP is a precursor for cytidine triphosphate (CTP), essential for RNA and phospholipid synthesis, UMP is a precursor for uridine triphosphate (UTP), which drives glycogen and UDP-sugar metabolism [1]. Furthermore, in vivo and in vitro models demonstrate that CMP and UMP are processed by shared enzymes, such as UMP/CMP kinase, with significantly different kinetic parameters [2]. Critically, these compounds are not interchangeable in applications like infant formula where specific nucleotide ratios are mandated [3], or in gustatory research where they exert opposing modulatory effects on glutamate perception [4]. The following quantitative evidence demonstrates why precise compound selection is a scientific and procurement necessity.

Quantitative Evidence Guide: Performance Differentiation of Cytidine 5'-Monophosphate Disodium Salt


Comparative Substrate Affinity: CMP vs. UMP in UMP/CMP Kinase

The enzyme UMP/CMP kinase is a key control point in pyrimidine nucleotide metabolism. In studies using the Arabidopsis thaliana enzyme, CMP exhibits a lower affinity (higher Km) for the phosphate acceptor site compared to UMP [1]. This indicates a different binding efficiency that is critical for accurately modeling metabolic flux. Independent studies on the human homolog confirm this kinetic disparity [2].

Enzyme Kinetics Nucleotide Metabolism Pyrimidine Salvage Pathway

ATP Preference in UMP/CMP Kinase: CMP vs. UMP

UMP/CMP kinase requires ATP as a phosphate donor. Kinetic analysis reveals that the enzyme's affinity for ATP is significantly lower when CMP is the phosphate acceptor compared to when UMP is the acceptor [1]. This demonstrates a substrate-dependent modulation of enzyme activity that would be absent if the substrates were functionally interchangeable.

Enzyme Kinetics Phosphate Donor Nucleotide Biosynthesis

Substrate Affinity for 5'-Nucleotidase: Rank Order Among Nucleotides

5'-Nucleotidase is a ubiquitous enzyme responsible for hydrolyzing nucleoside monophosphates to their respective nucleosides. A study on digenetic trematodes established a clear substrate affinity hierarchy [1]. While a comparative study in mouse liver provided Km values for four nucleotides [2].

Nucleotide Catabolism 5'-Nucleotidase Enzyme Specificity

Functional Divergence: CMP as a Glutamate Taste Modulator vs. UMP

While purine nucleotides (IMP, GMP) are known umami enhancers, CMP demonstrates a unique sensory profile. In a human sensory study, CMP did not enhance glutamate perception; instead, it raised the detection threshold in 60% of subjects, suggesting it functions as a negative modulator [1]. This contrasts with UMP, which showed a weak but significant enhancement of umami in another study [2]. This functional divergence is critical for food science applications.

Sensory Science Gustatory Threshold Food Flavor Enhancement

Potent and Specific Enzyme Inhibition: Ki for PolyST and Sialyltransferase

CMP acts as a potent and specific competitive inhibitor for enzymes involved in sialic acid metabolism. In a cell-free assay, CMP competitively inhibits polysialyltransferase (polyST) [1]. Similarly, CMP strongly inhibits bacterial sialyltransferase, a key enzyme in colominic acid synthesis [2]. This inhibition is specific, as related compounds like cytosine and cytidine had no effect.

Enzyme Inhibition Drug Discovery Polysialyltransferase Sialyltransferase

Regulated Application in Infant Formula: A Mandated Nutrient

The use of CMP-Na₂ in infant formula is not based on interchangeable properties but on specific nutritional and regulatory requirements. In China, it is a legally mandated food nutrient fortifier with a defined addition level to produce infant formula that mimics the nucleotide profile of human breast milk [1].

Infant Nutrition Food Fortification Nucleotide Supplementation

Recommended Application Scenarios for Cytidine 5'-Monophosphate Disodium Salt Based on Evidence


Enzymology: Accurate Kinetic Modeling of Pyrimidine Metabolism

This compound is essential for studies involving UMP/CMP kinase (EC 2.7.4.4). The 74% higher Km for CMP (266 µM) compared to UMP (153 µM) as a phosphate acceptor, and the 10-fold difference in ATP affinity, necessitate the use of authentic CMP-Na₂ for generating accurate kinetic data [1]. Use of alternative nucleotides will produce erroneous Michaelis-Menten parameters and invalidate metabolic flux models.

Inhibitor Screening: PolyST and Sialyltransferase Drug Discovery

Given its potent and specific inhibition of polysialyltransferase (polyST) and bacterial sialyltransferase with a Ki of 30 µM [1][2], CMP-Na₂ serves as a validated positive control and competitive inhibitor for screening novel anti-metastatic or anti-bacterial agents. Its inactivity as a nucleoside or nucleobase makes it the only valid choice for these assays.

Food Industry: Compliant Fortification of Infant Formula

For manufacturers of infant formula, this compound is a mandatory food nutrient fortifier used to meet specific legal and nutritional standards [1]. The regulated addition rate of 0.0015% ensures the final product mimics the nucleotide composition of human breast milk. Any substitution would result in non-compliance and a failure to meet the required nutritional profile.

Sensory Science: Investigating Glutamate Taste Modulation

In gustatory research, CMP-Na₂ is a unique tool for studying negative allosteric modulation of the T1R1/T1R3 umami receptor. Its ability to raise glutamate detection thresholds in a majority of subjects, unlike the enhancing effect of IMP or GMP, makes it invaluable for dissecting the mechanisms of taste perception and for developing novel flavor modulators [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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